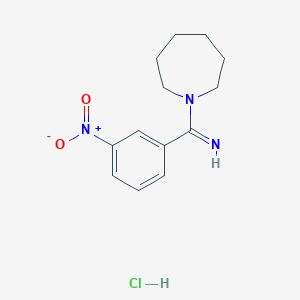![molecular formula C26H20FNO5 B4119401 7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4119401.png)
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including structures related to the one , often involves multi-component processes or cycloaddition reactions. For instance, the [4+2]-cycloaddition of styrene to 4,5-diaroyl-1H-pyrrole-2,3-diones results in substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, showcasing a method that might be analogous or relevant to synthesizing the target compound (Silaichev et al., 2012). Additionally, a rapid approach for synthesizing libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been developed, which could offer insights into the synthetic strategies for the compound (Vydzhak et al., 2021).
Molecular Structure Analysis
Crystallographic studies provide insight into the structural nuances of related compounds. For example, the crystal structure of various heterocyclic compounds reveals details about molecular conformations and intermolecular interactions that could be pertinent to understanding the structural characteristics of the target molecule (Pandi et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds, such as those involving pyrrole-2,3-diones, highlight mechanisms and reactions that could be applicable to the compound of interest. These include cycloaddition reactions and subsequent modifications to introduce or alter functional groups, which are crucial for understanding the compound's chemical behavior (Nicolaides et al., 1993).
Physical Properties Analysis
The physical properties of similar heterocyclic compounds, such as solubility, melting points, and crystalline structure, are essential for determining the compound's applicability in various scientific and industrial contexts. These properties are often derived from crystallographic analysis and physical characterization studies (Abrahams et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity under different conditions, functional group compatibility, and stability, provide a comprehensive understanding of how the compound interacts in chemical systems. These insights are crucial for both the synthesis and application of the compound in various chemical reactions and products (Gein et al., 2012).
Propriétés
IUPAC Name |
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-13-12-28-23(16-6-5-9-19(14-16)32-18-7-3-2-4-8-18)22-24(29)20-15-17(27)10-11-21(20)33-25(22)26(28)30/h2-11,14-15,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFZVNFQAKJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4119322.png)
![3-hydroxy-3-(4-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119323.png)
![methyl 3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4119333.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-2-methylindoline](/img/structure/B4119338.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4119362.png)



![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]acetamide](/img/structure/B4119396.png)
![3-(4-fluorophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119399.png)
![dimethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4119400.png)